

Application Notes and Protocols: Aldol Condensation Reactions Involving 2-Quinolinecarboxaldehyde

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Compound of Interest

Compound Name: 2-Quinolinecarboxaldehyde

Cat. No.: B031650

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of chalcone derivatives obtained from the Aldol condensation of **2-Quinolinecarboxaldehyde**. The protocols outlined below are intended to serve as a guide for the preparation and subsequent evaluation of these compounds, which have shown significant promise in the development of novel therapeutic agents.

Introduction to Quinoline-2-Carboxaldehyde Derived Chalcones

Quinoline and chalcone scaffolds are privileged structures in medicinal chemistry, each exhibiting a wide range of biological activities.^{[1][2]} Molecular hybridization of these two moieties through the Claisen-Schmidt condensation, a type of Aldol condensation, has led to the development of novel quinoline-chalcone derivatives with potent anticancer, antimicrobial, and anti-inflammatory properties.^{[2][3][4]} The reaction typically involves the base-catalyzed condensation of **2-Quinolinecarboxaldehyde** with a suitable acetophenone derivative.^[5] The resulting α,β -unsaturated ketone system is a key pharmacophore responsible for the observed biological effects.^[6]

Applications in Drug Discovery and Development

Chalcones derived from **2-Quinolinecarboxaldehyde** are of significant interest due to their diverse pharmacological activities.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of quinoline-chalcones against various cancer cell lines.^{[1][3][7]} These compounds have been shown to induce apoptosis, arrest the cell cycle at the G2/M phase, and inhibit tumor growth.^{[2][8]} The mechanism of action is often attributed to the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, and the induction of reactive oxygen species (ROS) generation in cancer cells.^{[2][3]}

Antimicrobial Activity

Quinoline-based chalcones have also exhibited significant antimicrobial properties against a spectrum of bacteria and fungi.^{[4][9]} Their mode of action can involve the inhibition of essential microbial enzymes and disruption of the bacterial cell division machinery.^{[4][10]}

Data Presentation: Biological Activity of 2-Quinolinecarboxaldehyde Derived Chalcones

The following tables summarize the biological activity of various chalcone derivatives synthesized from **2-Quinolinecarboxaldehyde**.

Table 1: Anticancer Activity of **2-Quinolinecarboxaldehyde** Chalcone Derivatives

Compound ID	Ketone Reactant	Cancer Cell Line	IC50 (μM)	Reference
12e	4'-Aminoacetophenone derivative	MGC-803	1.38	[1][2]
HCT-116	5.34	[1][2]		
MCF-7	5.21	[1][2]		
9i	Substituted p-aminoacetophenone	A549	3.91	[3]
K-562	1.91	[3]		
9j	Substituted p-aminoacetophenone	A549		
K-562	2.67	[3]		
27	Substituted Acetophenone	HCT-116 (Colon)	0.131	[7]
LOX IMVI (Melanoma)	0.134	[7]		

Table 2: Antimicrobial Activity of Quinoline-Chalcone Conjugates

Compound ID	Bacterial Strain	MIC (µg/mL)	Fungal Strain	MIC (µg/mL)	Reference
4j	B. subtilis MTCC 121	4	C. albicans MTCC 3017	>64	[11]
M. luteus MTCC 2470	>64	[11]			
7b	B. subtilis MTCC 121	4	C. albicans MTCC 3017	>64	[11]
M. luteus MTCC 2470	4	[11]			

Experimental Protocols

The following are generalized protocols for the synthesis of chalcones via Claisen-Schmidt condensation of **2-Quinolinecarboxaldehyde** with acetophenone derivatives. These should be adapted based on the specific reactivity of the chosen ketone.

Protocol 1: General Synthesis of (E)-3-(Quinolin-2-yl)-1-phenylprop-2-en-1-one Derivatives

This protocol is a standard base-catalyzed Claisen-Schmidt condensation.

Materials:

- **2-Quinolinecarboxaldehyde**
- Substituted Acetophenone (e.g., acetophenone, 4-methoxyacetophenone)
- Ethanol (95%)
- Sodium Hydroxide (NaOH) solution (e.g., 2N or 15M)
- Deionized Water
- Ice

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve **2-Quinolinecarboxaldehyde** (1 mmol) and the substituted acetophenone (1 mmol) in 10-20 mL of 95% ethanol.
- Stir the solution at room temperature to ensure complete dissolution.
- Slowly add 5-10 mL of aqueous sodium hydroxide solution to the flask.
- Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
- In many cases, the chalcone product will precipitate out of the solution as a solid.
- Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
- Collect the precipitated solid by vacuum filtration.
- Wash the solid with cold water until the filtrate is neutral.
- Dry the crude product in a desiccator or oven at a low temperature.
- Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Synthesis of Quinoline-2-one Based Chalcones

This protocol describes a specific method using KOH in 1,4-dioxane.^[7]

Materials:

- **2-Quinolinecarboxaldehyde** derivative
- Substituted Acetophenone

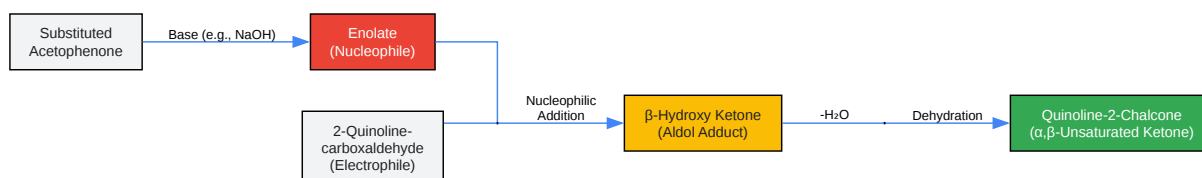
- Potassium Hydroxide (KOH)
- 1,4-Dioxane

Procedure:

- To a solution of the appropriate acetophenone (1 equivalent) in 1,4-dioxane, add potassium hydroxide (2 equivalents).
- Stir the mixture at room temperature for 10 minutes.
- Add a solution of **2-Quinolinecarboxaldehyde** (1 equivalent) in 1,4-dioxane dropwise to the reaction mixture.
- Continue stirring at room temperature for the specified time (e.g., 3 hours).
- After the reaction is complete, pour the mixture into an ice-water mixture (1:1 v/v).
- Acidify the solution to pH 5-6 with a suitable acid (e.g., dilute HCl).
- Collect the resulting precipitate by filtration.
- Wash the solid with water and then dry it.
- Purify the product by recrystallization.

Visualizations

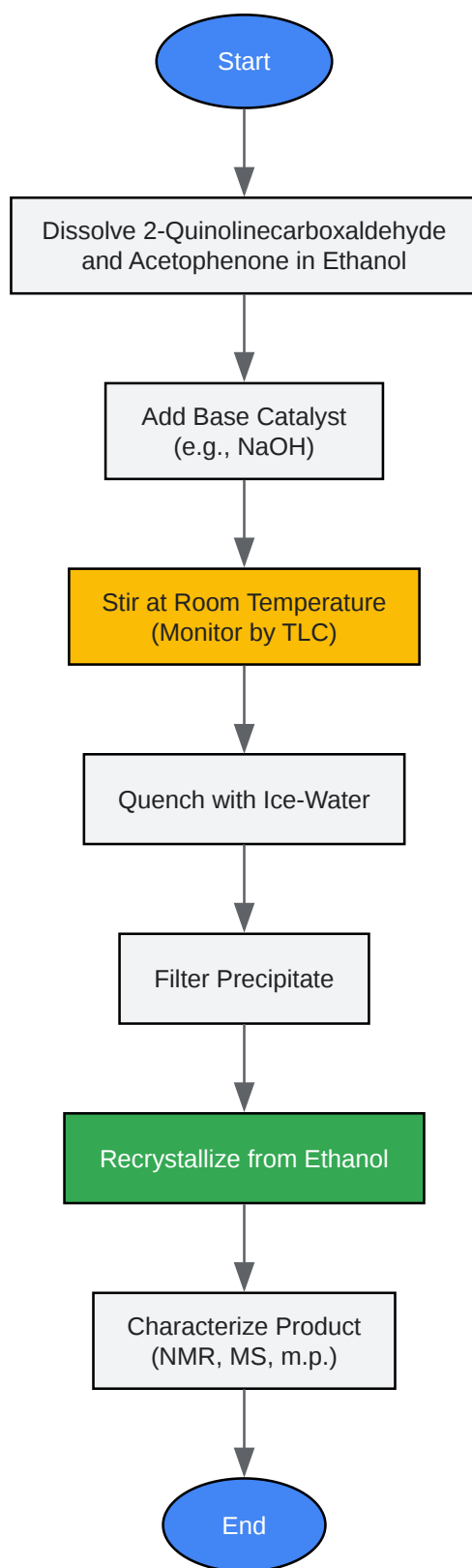
Aldol Condensation Pathway for Quinoline-2-Chalcone Synthesis



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Caption: General reaction pathway for the base-catalyzed Aldol condensation.

Experimental Workflow for Quinoline-2-Chalcone Synthesis



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Caption: A typical experimental workflow for synthesis and purification.

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